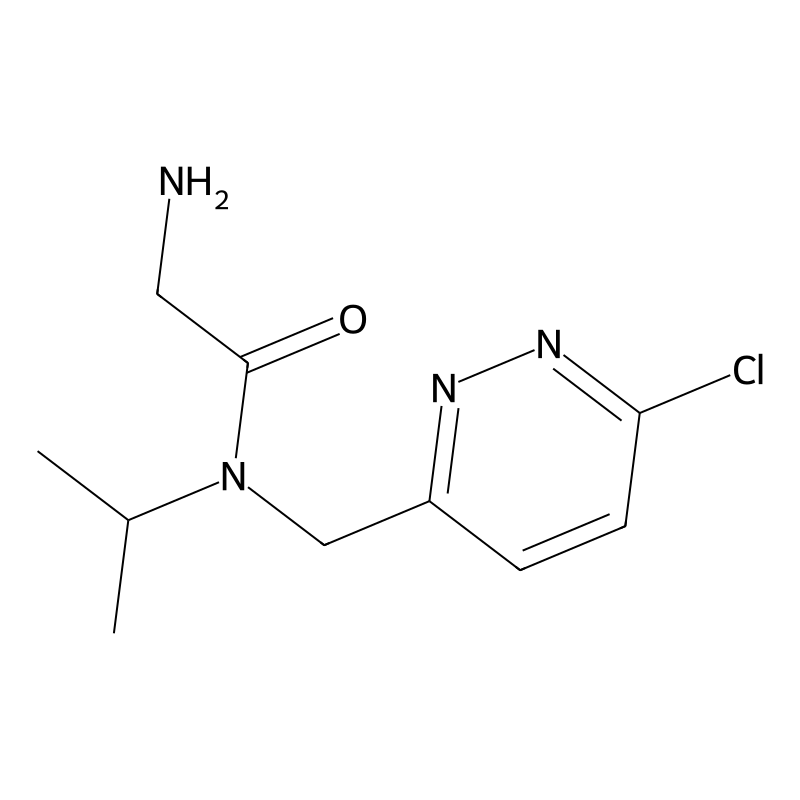

2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-isopropyl-acetamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-isopropyl-acetamide is a chemical compound characterized by its molecular formula C9H11ClN4O. It features an amino group, a chloro-substituted pyridazine ring, and an acetamide moiety. This compound is notable for its potential applications in medicinal chemistry and as a building block in the synthesis of more complex molecules .

- Oxidation: The compound can be oxidized to form oxides.

- Reduction: Reduction reactions can yield various reduced forms.

- Substitution: The chloro group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions- Oxidation: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

- Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) serve as reducing agents.

- Substitution: Nucleophiles such as amines and thiols can facilitate substitution reactions.

Major Products Formed

The specific products formed depend on the reagents and conditions used. For instance, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Research indicates that 2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-isopropyl-acetamide exhibits potential biological activities, including antimicrobial and anticancer properties. Its unique structure allows it to interact with specific molecular targets, potentially modulating enzyme or receptor activity, which can lead to various biological effects .

The synthesis typically involves the reaction of 6-chloro-3-pyridazinecarboxaldehyde with glycine under controlled conditions, often requiring heating and stirring to ensure complete reaction and high yield. In industrial settings, large-scale batch reactors may be employed to optimize production processes, including purification and crystallization steps .

2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-isopropyl-acetamide has diverse applications:

- Chemistry: Serves as a building block for synthesizing more complex molecules.

- Biology: Investigated for its potential therapeutic properties.

- Medicine: Ongoing research explores its efficacy as a therapeutic agent.

- Industry: Utilized in developing new materials and chemical processes .

The compound's mechanism of action involves binding to specific molecular targets, which modulates their activity. This interaction is crucial for understanding its biological effects and potential therapeutic applications. Studies focus on how the compound influences various biochemical pathways and its implications for disease treatment .

Similar Compounds- 2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-methyl-propionamide

- 2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-cyclopropyl-propionamide

- 2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-3-methyl-butyraMide

Uniqueness

2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-isopropyl-acetamide is distinguished by its specific combination of functional groups, which confer unique chemical and biological properties. The presence of a chloro-substituted pyridazine ring alongside an acetamide group enhances its versatility in various applications compared to similar compounds .